

# Application Notes and Protocols: SR 142948 for In Vivo Rodent Studies

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## Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775

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## Introduction

**SR 142948** is a potent and selective non-peptide antagonist of the neurotensin receptors (NTRs), particularly the high-affinity neurotensin receptor 1 (NTS1).<sup>[1][2]</sup> It is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of the neurotensin system in the central nervous system (CNS) and other physiological processes.<sup>[1]</sup> These application notes provide a comprehensive overview of the dosage and administration of **SR 142948** for in vivo rodent studies, including detailed protocols and data presentation.

## Data Presentation

### Table 1: Summary of SR 142948 Dosages and Administration Routes in Rodent Studies

Species	Administration Route	Dosage Range	Study Type	Observed Effects
Mouse	Oral (p.o.)	2 µg/kg	Behavioral	Inhibition of neurotensin-induced turning behavior.[3]
Mouse	Oral (p.o.)	0.04 - 0.64 mg/kg	Behavioral	Dose-dependent inhibition of neurotensin-induced turning behavior.[1]
Mouse	Oral (p.o.)	4 mg/kg	Physiological	54% blockade of neurotensin-induced hypothermia.[3]
Mouse	Oral (p.o.)	up to 10 mg/kg	Physiological	Partial but significant blockade of neurotensin-induced hypothermia.[3]
Rat	Oral (p.o.)	2 mg/kg	Physiological	53% blockade of neurotensin-induced hypothermia.[3]
Rat	Intraperitoneal (i.p.)	0.01 - 0.3 mg/kg	Neurochemical	Dose-dependent prevention of neurotensin-enhanced acetylcholine release.[3]
Rat	Intraperitoneal (i.p.)	0.1 mg/kg	Neurochemical	Complete antagonism of neurotensin-

evoked  
acetylcholine  
release in the  
striatum.[1]

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## Experimental Protocols

### Protocol 1: Preparation of SR 142948 for In Vivo Administration

Materials:

- **SR 142948** powder
- Vehicle (see below for options)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile saline (0.9% NaCl)
- Tween 80
- Distilled water

Vehicle Selection and Preparation:

The choice of vehicle is critical for ensuring the solubility and stability of **SR 142948** for in vivo administration. Based on available literature, the following vehicles have been used:

- For Oral (p.o.) Administration: A solution of 0.01% Tween 80 in distilled water is a suitable vehicle.[4]
  - Preparation: To prepare 10 mL of vehicle, add 1 µL of Tween 80 to 10 mL of sterile distilled water and mix thoroughly.

- For Intraperitoneal (i.p.) Administration: Sterile saline (0.9% NaCl) is a commonly used vehicle.<sup>[4]</sup>
  - Preparation: Use commercially available sterile saline or prepare by dissolving 0.9 g of NaCl in 100 mL of distilled water and sterilizing by autoclaving.
- Alternative Vehicle for Oral Administration: A formulation of 10% DMSO and 90% (20% SBE- $\beta$ -CD in Saline) has been suggested for achieving a clear solution at higher concentrations ( $\geq 5$  mg/mL).<sup>[3]</sup>

Preparation of Dosing Solution (Example for a 1 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume):

- Calculate the required amount of **SR 142948**:
  - Dose = 1 mg/kg
  - Mouse weight = 0.025 kg
  - Total amount needed per mouse = 1 mg/kg \* 0.025 kg = 0.025 mg
- Calculate the required concentration of the dosing solution:
  - Injection volume = 10 mL/kg = 0.01 L/kg
  - Volume for a 25 g mouse = 10 mL/kg \* 0.025 kg = 0.25 mL
  - Concentration = 0.025 mg / 0.25 mL = 0.1 mg/mL
- Prepare the dosing solution:
  - Weigh the required amount of **SR 142948** powder. For a batch of 10 mice, you would need 0.25 mg of **SR 142948**.
  - Add the appropriate volume of the chosen vehicle. To make a 10 mL stock solution at 0.1 mg/mL, you would need 1 mg of **SR 142948** in 10 mL of vehicle.
  - Vortex the solution thoroughly. If necessary, sonicate briefly to aid dissolution.

- Ensure the final solution is clear and free of particulates before administration.

## Protocol 2: Administration of SR 142948 to Rodents

### A. Oral Gavage (p.o.)

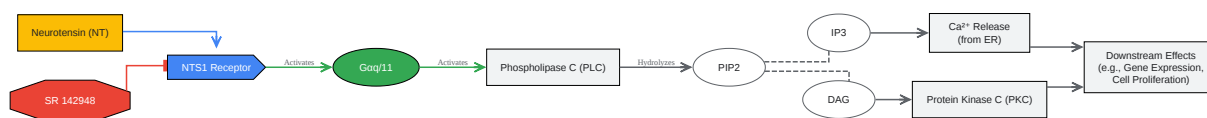
- **Animal Restraint:** Gently but firmly restrain the mouse or rat. For mice, this can be done by scruffing the neck to immobilize the head and body.
- **Gavage Needle Insertion:** Use a sterile, ball-tipped gavage needle of appropriate size for the animal. Gently insert the needle into the mouth and advance it along the esophagus into the stomach.
- **Administration:** Slowly administer the calculated volume of the **SR 142948** solution.
- **Post-administration Monitoring:** Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

### B. Intraperitoneal Injection (i.p.)

- **Animal Restraint:** Restrain the animal to expose the abdomen. For mice, gently scruff the neck and allow the body to rest on your hand, with the hind legs secured.
- **Injection Site:** Locate the lower right or left quadrant of the abdomen.
- **Injection:** Insert a sterile needle (25-27 gauge for mice) at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
- **Administration:** Aspirate briefly to ensure no fluid is drawn back (indicating incorrect placement in a blood vessel or organ), then slowly inject the **SR 142948** solution.
- **Post-administration Monitoring:** Return the animal to its cage and monitor for any adverse reactions.

## Mandatory Visualizations

## Neurotensin Receptor 1 (NTS1) Signaling Pathway



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Caption: NTS1 signaling is antagonized by **SR 142948**.

## Experimental Workflow for In Vivo Rodent Studies with SR 142948



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Caption: Workflow for **SR 142948** rodent studies.

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